4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as N-[3-[(tert-butylamino)methyl]-4-fluorophenyl]-7-chloroquinolin-4-amine. This nomenclature reflects its quinoline backbone with substituents at specific positions: a chlorine atom at the 7-position of the quinoline ring and a complex aryl-alkyl amine group at the 4-position.
The CAS Registry Number for this compound is 260540-97-4 , a unique identifier assigned by the Chemical Abstracts Service. This number ensures unambiguous identification across chemical databases and regulatory documents.
Molecular Formula and Weight Validation
The molecular formula C20H21ClFN3 is consistently reported across authoritative sources. This formula accounts for:
- 20 carbon atoms
- 21 hydrogen atoms
- 1 chlorine atom
- 1 fluorine atom
- 3 nitrogen atoms
The molecular weight is 357.8 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 20 | 12.01 | 240.20 |
| H | 21 | 1.008 | 21.17 |
| Cl | 1 | 35.45 | 35.45 |
| F | 1 | 19.00 | 19.00 |
| N | 3 | 14.01 | 42.03 |
| Total | 357.85 |
This calculated value (357.85 g/mol) aligns with experimental data (357.8 g/mol), confirming the formula’s validity. Mass spectrometry and elemental analysis further corroborate these values in synthetic studies.
Properties
Molecular Formula |
C20H21ClFN3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[3-[(tert-butylamino)methyl]-4-fluorophenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C20H21ClFN3/c1-20(2,3)24-12-13-10-15(5-7-17(13)22)25-18-8-9-23-19-11-14(21)4-6-16(18)19/h4-11,24H,12H2,1-3H3,(H,23,25) |
InChI Key |
OKGGBPZMSDNNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Aromatic Nucleophilic Substitution on 7-Chloro-4-Quinoline Derivatives
- The primary synthetic route involves nucleophilic aromatic substitution (SNAr) of 7-chloro-4-chloroquinoline or 4,7-dichloroquinoline with amines.
- The reaction typically uses an excess of the amine nucleophile (e.g., tert-butylamine derivatives) under neat or solvent conditions.
- Heating the mixture to 120–130 °C for 6–8 hours with continuous stirring promotes substitution at the 4-position chlorine, yielding 4-aminoquinoline derivatives.
- Work-up involves extraction with dichloromethane, washing with aqueous sodium bicarbonate, water, and brine, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure.
- Purification is achieved by precipitation or column chromatography.
Functionalization of 7-Chloroquinoline Core via Organometallic Intermediates
- Advanced methods use magnesiation of 7-chloroquinolines under mild conditions with reagents such as i-PrMgCl·LiCl (Turbo Grignard reagent).
- This approach allows selective metalation at the 4-position or other positions on the quinoline ring.
- The organomagnesium intermediate can be reacted with electrophiles (e.g., benzaldehyde, DMF) to introduce aldehyde or alcohol functionalities.
- Continuous flow microreactor technology enhances reaction efficiency, scalability, and selectivity, reducing reaction times to minutes.
- Yields for functionalized quinoline derivatives via this method range from moderate to high (58–90% depending on the electrophile and conditions).
- This method is particularly useful for preparing intermediates that can be further elaborated to the target compound.
Reductive Aminomethylation for Introduction of the Aminomethyl Group
- The tert-butylaminomethyl substituent on the phenyl ring is typically introduced via reductive amination or Mannich-type reactions.
- This involves reacting the corresponding fluorophenyl aldehyde or ketone with tert-butylamine under reductive conditions (e.g., sodium triacetoxyborohydride or catalytic hydrogenation).
- The reaction proceeds under mild conditions, often in solvents like dichloromethane or methanol, with careful pH control to favor amine formation.
- The aminomethylation step is critical for installing the bulky tert-butylamino group, which influences the compound’s biological activity and solubility.
Coupling of the Aminoquinoline Core with the Substituted Phenyl Moiety
- The final step involves coupling the 4-amino-7-chloroquinoline intermediate with the 3-(tert-butylaminomethyl)-4-fluorophenyl fragment.
- This can be achieved via nucleophilic substitution or amide bond formation depending on the functional groups present.
- Conditions typically involve mild heating and the use of coupling agents or catalysts to promote bond formation.
- Purification is done by chromatographic techniques to isolate the pure target compound.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Aromatic nucleophilic substitution | 7-chloro-4-chloroquinoline + amine, 120–130 °C, 6–8 h | 60–85% | Neat or solvent; standard work-up |
| 2 | Magnesiation and electrophilic quench | i-PrMgCl·LiCl in THF, room temp, continuous flow | 58–90% | Enables selective functionalization |
| 3 | Reductive aminomethylation | Aldehyde + tert-butylamine + reductant, mild conditions | 70–85% | Introduces tert-butylaminomethyl group |
| 4 | Coupling of quinoline and phenyl | Nucleophilic substitution or amide coupling, mild heating | 65–80% | Final assembly step, purification required |
Research Findings and Optimization Notes
- The use of continuous flow microreactors for magnesiation significantly improves reaction control, reproducibility, and scalability compared to batch processes.
- The choice of electrophile in the magnesiation step allows versatile functionalization, enabling synthesis of various quinoline derivatives as intermediates.
- Aromatic nucleophilic substitution on 7-chloroquinolines is a robust and widely used method for introducing amino substituents, with reaction times and temperatures optimized for maximum yield and purity.
- Reductive aminomethylation requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- Purification by column chromatography or recrystallization is essential to obtain analytically pure final compounds suitable for biological evaluation.
Chemical Reactions Analysis
4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups on the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Formation of Schiff Bases: The compound can react with aldehydes to form Schiff bases, which are known for their biological activities.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimalarial Properties
One of the prominent applications of 4-Quinolinamine derivatives is their antimalarial activity. Research has demonstrated that compounds based on the 7-chloroquinoline scaffold exhibit significant efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism of action is thought to involve interference with heme detoxification processes within the parasite .
Anticancer Activity
Another area of interest is the anticancer potential of 4-Quinolinamine derivatives. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, some derivatives have been evaluated for their effects on various cancer cell lines, showing promising results in vitro .
Case Study 1: Antimalarial Efficacy
In a study focusing on the synthesis and evaluation of quinoline-based compounds, researchers reported that certain derivatives exhibited IC50 values in the nanomolar range against Plasmodium falciparum. The study highlighted the importance of structural modifications in enhancing antimalarial activity, emphasizing the role of the chloro group at position 7 of the quinoline ring .
Case Study 2: Anticancer Activity
A separate investigation assessed the anticancer properties of a related quinoline compound. The study found that the compound induced significant cytotoxicity in breast cancer cell lines, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed. The findings suggest that modifications to the quinoline structure could lead to more potent anticancer agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function . Molecular docking studies have shown that the length of the carbon-chain linker and electronic properties of the compound are crucial for its biological activity .
Comparison with Similar Compounds
Substituent Variations on the 4-Amino Group
The target compound’s 4-amino group is substituted with a 3-[(tert-butylamino)methyl]-4-fluorophenyl moiety. Key comparisons with other 7-chloroquinoline derivatives include:
Key Observations :
Quinoline Core Modifications: 7-Chloro vs. Other Halogens
The 7-chloro substitution in the target compound distinguishes it from analogs with 7-fluoro or 7-trifluoromethyl groups:
Key Observations :
- The 7-chloro group offers a balance between stability and electronic effects, avoiding the synthetic challenges and reactivity issues of 7-fluoro analogs .
- 7-Trifluoromethyl substitutions (e.g., ) demonstrate superior anticancer potency but may introduce metabolic liabilities due to increased hydrophobicity .
Biological Activity
Antimalarial Activity
Quinoline derivatives, particularly those with 7-chloro substitutions, have shown significant antimalarial properties. The compound shares structural similarities with known antimalarial drugs such as chloroquine and amodiaquine . These drugs target the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, thereby inhibiting the growth of Plasmodium falciparum .
Anti-inflammatory and Antinociceptive Effects
Recent studies on similar 7-chloro-4-substituted quinoline compounds have demonstrated promising anti-inflammatory and antinociceptive activities. For instance, 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) and its analogues have shown potential in models of acute inflammation and nociception .
Table 1: Antinociceptive effects of 7-chloro-4-substituted quinolines in mice models
| Compound | Chemical Nociception | Thermal Nociception | Mechanical Nociception |
|---|---|---|---|
| 4-PSQ | Effective | Effective | Effective |
| a (-F) | Effective | Effective | Effective |
| b (-CF₃) | Effective | Effective | Effective |
| c (-Bis-CF₃) | Effective | Effective | Effective |
| d (-CH₃) | Effective | Not effective | Effective |
| e (-OOH) | Effective | Not effective | Effective |
Structure-Activity Relationship (SAR)
The biological activity of 4-aminoquinoline derivatives is highly dependent on their structural features. The 7-chloro substitution on the quinoline ring is crucial for maintaining potency, especially against drug-resistant strains of malaria parasites . The fluorine substitution at the 4-position of the phenyl ring in our compound of interest may contribute to enhanced lipophilicity and metabolic stability.
Potential Kinase Inhibition
Some 4-aminoquinoline derivatives have shown promise as kinase inhibitors. While specific data for our compound is not available, structurally similar compounds have been investigated for their potential to inhibit kinases involved in innate immune signaling, such as RIP2 kinase .
Antimicrobial Activity
4-aminoquinoline derivatives have demonstrated broad-spectrum antimicrobial activities. A study on related compounds showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 2: Minimum Inhibitory Concentrations (MIC) of related 4-aminoquinoline derivatives
| Microbial Type | MIC Range (μg/mL) |
|---|---|
| Gram-positive bacteria | 100-400 |
| Gram-negative bacteria | 100-400 |
| Fungi | 100-400 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
